molecular formula C15H18N4O2S B11201197 4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201197
M. Wt: 318.4 g/mol
InChI Key: GMALUYYYQWSSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide groups can be added via amide bond formation reactions using appropriate carboxylic acid derivatives and amines.

    Benzyl and Propyl Substitution: The benzyl and propyl groups can be introduced through alkylation reactions using benzyl halides and propyl halides, respectively.

Industrial Production Methods

In an industrial setting, the production of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced amine or amide derivatives.

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N3-BENZYL-N5-ETHYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE: Similar structure with an ethyl group instead of a propyl group.

    4-AMINO-N3-BENZYL-N5-METHYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE: Similar structure with a methyl group instead of a propyl group.

    4-AMINO-N3-BENZYL-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE: Similar structure with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 4-AMINO-N3-BENZYL-N5-PROPYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The propyl group may influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-propyl-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C15H18N4O2S/c1-2-8-17-15(21)13-11(16)12(19-22-13)14(20)18-9-10-6-4-3-5-7-10/h3-7H,2,8-9,16H2,1H3,(H,17,21)(H,18,20)

InChI Key

GMALUYYYQWSSFK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.